4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one
Description
4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one is a pyrimidin-2(1H)-one derivative featuring a bromine atom at position 5, an amino group at position 4, and a 3,4-difluorophenyl substituent at position 1. The pyrimidin-2(1H)-one core is a privileged scaffold in medicinal chemistry, frequently found in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .
Properties
Molecular Formula |
C10H6BrF2N3O |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
4-amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H6BrF2N3O/c11-6-4-16(10(17)15-9(6)14)5-1-2-7(12)8(13)3-5/h1-4H,(H2,14,15,17) |
InChI Key |
PCDOJXXWNNANRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C(=NC2=O)N)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the pyrimidine ring.
Amination: Introduction of an amino group at the 4th position.
Substitution: Attachment of the 3,4-difluorophenyl group to the 1st position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one exhibit promising anticancer properties. The presence of halogen atoms in the structure often correlates with enhanced biological activity due to their ability to participate in halogen bonding interactions.
Case Study: Inhibition of Kinases
A study focusing on pyrimidine derivatives demonstrated that modifications at the 5-position significantly impacted kinase inhibition profiles. Compounds with bromine substituents were found to exhibit selective inhibition against various cancer cell lines, suggesting that 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one could be explored for its potential as a kinase inhibitor.
Antiviral Properties
The antiviral activity of pyrimidine derivatives has been well-documented, particularly in the context of inhibiting viral replication. The unique electronic properties imparted by the difluorophenyl group may enhance the compound's interaction with viral targets.
Case Study: Inhibition of Viral Polymerases
In vitro studies have shown that similar compounds can inhibit viral polymerases, which are critical for viral replication. The structure of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one positions it as a candidate for further investigation in antiviral drug development.
Enzyme Inhibition
The compound may also serve as a lead for developing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes.
Case Study: Targeting Metabolic Enzymes
Research indicates that certain pyrimidine derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. The structural features of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one may be optimized to enhance its potency against such targets.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Compound A : 5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one
Compound B : 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one
- Structure : Features a tetrahydropyran (sugar-like) group instead of the difluorophenyl substituent.
- Applications : As a nucleoside analog, this compound may target viral polymerases or DNA repair enzymes .
- Key Differences : The tetrahydropyran group enhances water solubility but may reduce membrane permeability compared to the lipophilic difluorophenyl group in the target compound.
Compound C : 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one
- Structure : Contains bulkier 4-methylbenzoyl and 4-methylphenyl groups.
- Conformational Analysis: Non-planar pyrimidine ring with dihedral angles between substituents (34.87°–69.57°), influencing binding to hydrophobic pockets in enzymes .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a bromo substituent, and a difluorophenyl moiety, which may enhance its binding affinity to biological targets. The exploration of its biological activity is critical for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular structure of 4-amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one includes:
- Pyrimidine Ring : A six-membered aromatic heterocycle containing nitrogen atoms.
- Functional Groups : An amino group (-NH2), a bromo group (-Br), and a difluorophenyl group (C6H3F2).
Biological Activity Overview
Research indicates that compounds similar to 4-amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one exhibit various biological activities, including:
- Antiproliferative Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, derivatives with modifications have demonstrated significant antiproliferative effects against HeLa cells, impacting microtubulin dynamics and leading to cell death .
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cancer progression. For example, it has been linked to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis .
The exact mechanisms through which 4-amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one exerts its effects are still under investigation. However, it is hypothesized that the presence of fluorine atoms may influence electronic properties and enhance pharmacological profiles by improving interactions with biological targets.
Structure-Activity Relationship (SAR)
The structure of 4-amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one allows for various substitutions that can significantly impact its biological activity. Notable points include:
- Fluorine Substituents : The difluorophenyl moiety potentially enhances lipophilicity and bioavailability.
- Amino Group : This functional group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
